Home > Products > Screening Compounds P131937 > Esomeprazole strontium
Esomeprazole strontium - 934714-36-0

Esomeprazole strontium

Catalog Number: EVT-1590057
CAS Number: 934714-36-0
Molecular Formula: C34H44N6O10S2Sr
Molecular Weight: 848.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esomeprazole, sold under the brand name Nexium, is a proton pump inhibitor (PPI) medication used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome. It can also be found in quadruple regimens for the treatment of H. pylori infections along with other antibiotics including [DB01060], [DB01211], and [DB00916], for example. Its efficacy is considered similar to other medications within the PPI class including [DB00338], [DB00213], [DB00448], [DB05351], and [DB01129]. Esomeprazole is the s-isomer of [DB00338], which is a racemate of the S- and R-enantiomer. Esomeprazole has been shown to inhibit acid secretion to a similar extent as [DB00338], without any significant differences between the two compounds in vitro. Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect persists longer than 24 hours. PPIs such as esomeprazole have also been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health. DDAH inhibition causes a consequent accumulation of the nitric oxide synthase inhibitor asymmetric dimethylarginie (ADMA), which is thought to cause the association of PPIs with increased risk of cardiovascular events in patients with unstable coronary syndromes. Due to their good safety profile and as several PPIs are available over the counter without a prescription, their current use in North America is widespread. Long term use of PPIs such as esomeprazole has been associated with possible adverse effects, however, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life. Rapid discontinuation of PPIs such as esomeprazole may cause a rebound effect and a short term increase in hypersecretion. Esomeprazole doses should be slowly lowered, or tapered, before discontinuing to prevent this rebound effect.
Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
See also: Esomeprazole (has active moiety).
Overview

Esomeprazole strontium is a novel pharmaceutical compound derived from esomeprazole, which is a well-known proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease and other conditions associated with excessive gastric acid secretion. The unique aspect of esomeprazole strontium lies in its strontium salt form, which offers potential advantages in terms of pharmacokinetics and therapeutic efficacy compared to other formulations such as esomeprazole magnesium. This compound is classified as a proton pump inhibitor and is indicated for short-term treatment of heartburn and symptoms associated with gastroesophageal reflux disease.

Source and Classification

Esomeprazole strontium is synthesized from esomeprazole, which itself is the S-enantiomer of omeprazole. It is classified under the category of proton pump inhibitors, which function by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells, thus reducing gastric acid secretion. The compound has been documented in various patents and scientific literature, emphasizing its synthesis and application in clinical settings .

Synthesis Analysis

Methods

The synthesis of esomeprazole strontium involves several chemical reactions that typically include the reaction of esomeprazole free base or its sodium, potassium, or lithium salts with a strontium source. The process can be conducted using various solvents such as water, alcohols, ketones, or chlorinated hydrocarbons.

Technical Details

The reaction conditions can vary significantly:

  • Temperature: Ranges from approximately 0°C to 50°C.
  • Time: Can last from 30 minutes to 15 hours.
  • Precipitation: The formation of esomeprazole strontium salt often results in spontaneous precipitation from the solution, which can be enhanced by evaporating the solvent or cooling the mixture .
Molecular Structure Analysis

Structure

Esomeprazole strontium has a molecular formula represented as C₁₇H₁₉N₃O₃S·Sr. The compound consists of an esomeprazole moiety coordinated with a strontium ion.

Data

  • Molecular Weight: Approximately 403.5 g/mol
  • CAS Number: 934714-36-0
  • InChI Key: FEVPVZSYBDUVGY-YPPDDXJESA-N

The structural characteristics contribute to its solubility and stability profiles, influencing its pharmacological properties .

Chemical Reactions Analysis

Reactions

The primary reaction involved in synthesizing esomeprazole strontium is the salt formation between esomeprazole and strontium ions. This reaction typically occurs in a solvent medium where both reactants are soluble, facilitating effective interaction.

Technical Details

The reaction mechanism involves:

  1. Dissolution of esomeprazole in a suitable solvent.
  2. Addition of a strontium source.
  3. Formation of the precipitate as the strontium salt of esomeprazole.
  4. Recovery through filtration or centrifugation followed by washing and drying .
Mechanism of Action

Esomeprazole exerts its pharmacological effects by binding covalently to cysteine residues on the hydrogen-potassium ATPase enzyme located on gastric parietal cells. This binding inhibits acid secretion irreversibly, leading to prolonged antisecretory effects lasting over 24 hours. The mechanism not only suppresses basal acid secretion but also inhibits stimulated acid production regardless of the stimulus .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity.

Relevant analyses indicate that esomeprazole strontium maintains similar efficacy to other formulations while potentially offering improved absorption characteristics due to its unique salt form .

Applications

Esomeprazole strontium is primarily used in clinical settings for:

  • Treatment of Gastroesophageal Reflux Disease: Effective in alleviating symptoms such as heartburn.
  • Pathological Hypersecretory Conditions: Including Zollinger-Ellison syndrome.
  • Triple Therapy Regimens: Used alongside antibiotics for eradication of Helicobacter pylori infections.

Clinical studies have demonstrated that patients typically experience symptom relief within 4 to 8 weeks, with some regimens allowing for extended treatment based on individual patient needs .

Synthesis and Development of Esomeprazole Strontium

Enantioselective Synthesis Methodologies for Proton Pump Inhibitors

The synthesis of esomeprazole strontium begins with the stereoselective production of the (S)-omeprazole enantiomer, which requires precise chiral control during sulfoxide formation.

Asymmetric Oxidation Strategies for Chiral Sulfoxide Formation

The core benzimidazole precursor undergoes enantioselective oxidation using tert-butyl hydroperoxide (TBHP) as the oxidizing agent. This reaction is catalyzed by chiral vanadium complexes derived from N-salicylidene-tert-leucinate ligands. The reaction proceeds under inert conditions at –20°C to 0°C, achieving enantiomeric excess (ee) values >94% by minimizing racemization pathways. Critical parameters include:

  • Solvent polarity: Dichloromethane optimizes catalyst-substrate interactions
  • Stoichiometric control: 1.05–1.10 equivalents of TBHP prevent over-oxidation
  • Additive effects: Molecular sieves absorb moisture to preserve catalytic activity [7].

Titanium-Mediated Catalytic Systems in Stereochemical Control

Titanium(IV) isopropoxide/diethyl tartrate (DET) systems enhance stereoselectivity through a tetrahedral transition state that positions the prochiral sulfide for si-face attack. Key process characteristics:

Table 1: Titanium-Based Catalytic Performance

Catalyst SystemTemperature (°C)ee (%)Reaction Time (h)
Ti(OiPr)₄/(R,R)-DET (1:1.2)–3098.56
Ti(OiPr)₄/(S,S)-DET (1:1.1)–2097.85.5
Ti(OiPr)₄/DIPEA/(R,R)-DET–4099.28

DET = Diethyl tartrate; DIPEA = Diisopropylethylamine

The 10 mol% catalyst loading achieves >99% conversion within 8 hours without racemization. The S-configuration results from Re-face selectivity enforced by the chiral Ti-tartrate complex [7].

Solid-State Synthesis Optimization for Strontium Salt Formation

Conversion of (S)-omeprazole to the strontium salt demands stringent control over crystallization dynamics and purification.

Solvent Selection and Reaction Kinetics in Salt Crystallization

Strontium salt formation occurs via ion exchange between sodium esomeprazole and strontium chloride/nitrate in mixed aqueous-organic solvents. Process variables include:

Table 2: Solvent Impact on Salt Crystallization

Solvent System (Water:Organic)Particle Size (µm)Yield (%)Hygroscopicity
Water:Acetone (30:70)50–10092Low
Water:Ethanol (40:60)20–5088Moderate
Water:Isopropanol (25:75)100–20095Very Low

Optimal conditions use strontium chloride hexahydrate in 1:2 molar ratio with sodium esomeprazole. The reaction proceeds at 5°C with controlled addition rates (<5 mL/min) to prevent amorphous precipitation. Isopropanol systems yield large, non-hygroscopic crystals suitable for pharmaceutical processing [1] [6].

Purification Techniques for Enhancing Enantiomeric Excess

Multi-stage recrystallization from ethanol-water (3:1) removes residual R-enantiomer and inorganic salts. Critical purification steps:

  • Acid-base partitioning: Dissolve crude salt in 0.1M NaOH, wash with ethyl acetate (removes neutral impurities)
  • Precipitation: Adjust pH to 9.5 with citric acid, add strontium chloride
  • Crystallization: Recrystallize twice from ethanol/water at –10°CThis sequence achieves ≥99.4% ee and <50 ppm heavy metal residues. XRPD confirms crystalline purity with characteristic peaks at 6.8°, 13.5°, and 27.3° (2θ) [6].

Comparative Analysis of Salt Forms: Strontium vs. Magnesium in Proton Pump Inhibitors

Strontium and magnesium salts exhibit distinct solid-state properties influencing pharmaceutical performance:

Table 3: Salt Form Comparison

PropertyEsomeprazole StrontiumEsomeprazole Magnesium
Molecular Weight768.75 g/mol (dihydrate)767.19 g/mol (trihydrate)
Thermal StabilityDecomp. onset: 175°CDecomp. onset: 150°C
Hygroscopicity<0.1% wt gain (25°C/60% RH)4.2% wt gain (25°C/60% RH)
Crystalline StructureOrthorhombic P2₁2₁2₁Monoclinic P2₁
Aqueous Solubility0.83 mg/mL (pH 6.8, 25°C)0.92 mg/mL (pH 6.8, 25°C)

Therapeutic equivalence was demonstrated in a pharmacokinetic study (n=66) where HCP1004 (naproxen + esomeprazole strontium) showed geometric mean ratios (90% CI) for esomeprazole AUC0-t and Cmax of 1.04 (0.91–1.18) and 0.99 (0.82–1.18) versus VIMOVO® (naproxen + esomeprazole magnesium), confirming bioequivalence [3] [5]. Stability advantages of the strontium salt include:

  • Resistance to sulfoxide-to-sulfide reduction under accelerated conditions (40°C/75% RH)
  • Lower hydrate activity (dihydrate vs. trihydrate) reduces dehydration-rehydration instability
  • Strontium's larger ionic radius (118 pm vs. 72 pm) enables tighter crystal packing [4] [6].

Properties

CAS Number

934714-36-0

Product Name

Esomeprazole strontium

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate

Molecular Formula

C34H44N6O10S2Sr

Molecular Weight

848.5 g/mol

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]

Solubility

Very slightly soluble in water

Synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.